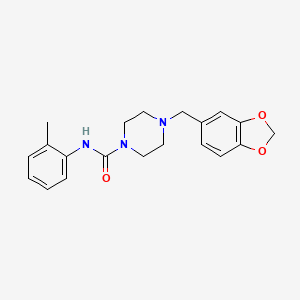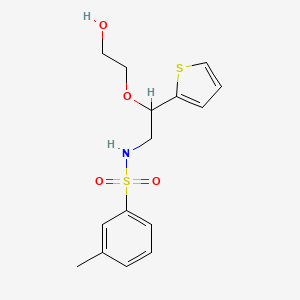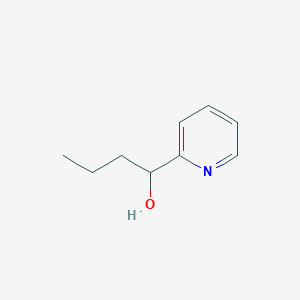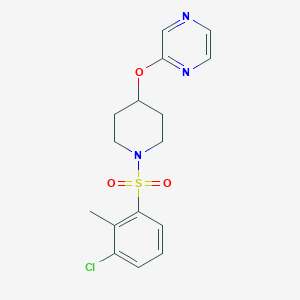
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide (4-MMPPC) is a synthetic compound that has been developed in recent years to be used in scientific research and experimentation. 4-MMPPC has a wide range of applications, including in biochemical and physiological experiments, and has the potential to be used in the development of new drugs.
作用機序
The exact mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide is not yet fully understood. However, it is believed to act as an agonist at serotonin 5-HT2A receptors and as an antagonist at serotonin 5-HT2B receptors. Additionally, it is thought to act as an agonist at dopamine D2 receptors. These actions are believed to be responsible for the biochemical and physiological effects of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide.
Biochemical and Physiological Effects
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects. Additionally, it has been shown to have neuroprotective, cardioprotective, and antipsychotic effects. Furthermore, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide has been shown to have anti-cancer and anti-epileptic effects.
実験室実験の利点と制限
The use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is non-toxic and has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It has a short half-life and is not stable in solution, which can make it difficult to use in certain types of experiments. Additionally, its mechanism of action is not yet fully understood, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for the use of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide. It has potential applications in the development of new drugs, particularly for the treatment of depression and anxiety. Additionally, it has potential applications in the development of new treatments for cancer and other diseases. Furthermore, it has potential applications in the development of new treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it has potential applications in the development of new treatments for cardiovascular disease.
合成法
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide is synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde and 2-methylpiperazine-1-carboxylic acid. This is followed by a cyclization reaction with sodium hydroxide, and the product is then purified by recrystallization. This synthesis method has been widely used and is considered to be a reliable and efficient synthesis route for 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide.
科学的研究の応用
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide has been widely used in scientific research, particularly for biochemical and physiological experiments. It has been used to study the effects of various drugs on the body, as well as to investigate the mechanisms of drug action. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide has also been used to study the effects of various compounds on the brain, as well as to investigate the mechanisms of neurotransmission. Additionally, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide has been used to study the effects of various compounds on the immune system, as well as to investigate the mechanisms of immune response.
特性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-4-2-3-5-17(15)21-20(24)23-10-8-22(9-11-23)13-16-6-7-18-19(12-16)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNLGBCCFHQRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide](/img/structure/B2911808.png)
![6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2911810.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2911811.png)



![methyl 3-{[(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetyl]amino}benzoate](/img/no-structure.png)





![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)
